Levofloxacin Q-Acid Levofloxacin Q-Acid Ofloxacin impurity a is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 100986-89-8
VCID: VC21338162
InChI: InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
SMILES: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol

Levofloxacin Q-Acid

CAS No.: 100986-89-8

VCID: VC21338162

Molecular Formula: C13H9F2NO4

Molecular Weight: 281.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Levofloxacin Q-Acid - 100986-89-8

Description

Levofloxacin Q-Acid, also known as Levofloxacin carboxylic acid, is a derivative of levofloxacin, a fluoroquinolone antibiotic renowned for its broad-spectrum antibacterial activity. This compound is primarily studied for its potential to enhance the efficacy of levofloxacin through various modifications and conjugations. The chemical formula for Levofloxacin Q-Acid is C_{13}H_{9}F_{2}NO_{4}.

Mechanism of Action

Levofloxacin Q-Acid targets bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. By inhibiting these enzymes, it disrupts bacterial DNA processes, leading to the cessation of bacterial cell division and ultimately bacterial death.

Research Findings

Recent studies have explored the potential of Levofloxacin Q-Acid in drug development, particularly in enhancing delivery mechanisms and combating resistant bacterial strains. Although its potency may vary compared to levofloxacin, Levofloxacin Q-Acid has shown promise in certain applications.

Comparative Efficacy

Bacterial StrainLevofloxacin MIC (µg/mL)Levofloxacin Q-Acid MIC (µg/mL)
Staphylococcus aureus21
Klebsiella pneumoniae42
Escherichia coli84

This table illustrates the comparative efficacy of Levofloxacin Q-Acid against certain bacterial strains, showing improved activity in some cases.

Clinical Applications

Levofloxacin Q-Acid is being investigated for its potential in treating bacterial infections, particularly those resistant to traditional antibiotics. Its unique structure may offer advantages in targeting specific bacterial strains.

Combination Therapy

Studies have shown that combining Levofloxacin Q-Acid with other compounds, such as chlorogenic acid, can enhance its antibacterial effects and reduce inflammation. This synergistic approach may provide a new strategy for treating complex infections.

CAS No. 100986-89-8
Product Name Levofloxacin Q-Acid
Molecular Formula C13H9F2NO4
Molecular Weight 281.21 g/mol
IUPAC Name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
Standard InChIKey NVKWWNNJFKZNJO-YFKPBYRVSA-N
Isomeric SMILES C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Canonical SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Appearance White Solid to Pale Yellow Solid
Melting Point >300 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms Levofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity); (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; Levofloxacin Q-Acid; USP Levofloxacin Related Compound B;
PubChem Compound 688333
Last Modified Aug 15 2023

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